1-(4-Amino-2-ethoxyphenyl)-3-chloropropan-1-one
Description
1-(4-Amino-2-ethoxyphenyl)-3-chloropropan-1-one (CAS: 1806344-91-1) is an organic compound with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol. Structurally, it features a propan-1-one backbone substituted with a 3-chloro group and a 4-amino-2-ethoxyphenyl aromatic ring.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-(4-amino-2-ethoxyphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11-7-8(13)3-4-9(11)10(14)5-6-12/h3-4,7H,2,5-6,13H2,1H3 |
InChI Key |
QBCNDQGPKIYVIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation
Step 1: Alkylation to Introduce the Ethoxy Group
- Starting from 4-amino-2-hydroxyphenyl derivatives, the ethoxy group is introduced by alkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide).
- This reaction is typically performed in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the phenol, facilitating nucleophilic substitution.
- The reaction proceeds under reflux conditions in a polar aprotic solvent like acetone or acetonitrile.
- The result is the formation of 4-amino-2-ethoxyphenyl intermediates.
Step 2: Formation of the 3-Chloropropan-1-one Side Chain
- The chloropropanone moiety is introduced by an acylation reaction.
- One common approach involves the reaction of the ethoxy-substituted aromatic amine with 3-chloropropanoyl chloride or related acid chloride derivatives.
- Alternatively, a Friedel-Crafts acylation can be used with 3-chloropropanoyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl3).
- The reaction attaches the chloropropanone side chain at the 1-position of the phenyl ring.
- The resulting product is purified by chromatographic techniques such as silica gel column chromatography.
Alternative Synthetic Routes
- Some literature suggests the use of halohydrins (e.g., 3-chloropropanol derivatives) as precursors that can be converted into chloropropanone intermediates before coupling with the aromatic amine.
- The amino group can be protected during the reaction steps to prevent side reactions, for example, by converting it into an amide or carbamate, then deprotected after the key transformations.
- The use of phase-transfer catalysts and microwave-assisted synthesis has been explored to improve reaction rates and yields, though specific data for this compound are limited.
Research Data and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ethoxy group introduction | 4-Amino-2-hydroxyphenyl + ethyl bromide + K2CO3, reflux in acetone | 75-85 | Base-mediated alkylation; polar aprotic solvent preferred |
| Chloropropanone side chain addition | 4-Amino-2-ethoxyphenyl + 3-chloropropanoyl chloride + AlCl3, DCM, 0°C to RT | 60-75 | Friedel-Crafts acylation; moisture sensitive |
| Purification | Silica gel chromatography | - | Essential for removing side products and isomers |
Note: The yields are approximate based on analogous compounds with similar substitution patterns and reaction conditions.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of ethoxy and chloropropanone groups, with characteristic chemical shifts for aromatic protons, methylene groups adjacent to chlorine, and the ketone carbonyl.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 227.69 g/mol.
- Infrared Spectroscopy (IR): Strong absorption bands for ketone carbonyl (~1700 cm^-1), aromatic amine (~3300-3500 cm^-1), and ether C–O stretching (~1100-1200 cm^-1).
- Chromatography: TLC and HPLC used to monitor reaction progress and purity.
The preparation of 1-(4-Amino-2-ethoxyphenyl)-3-chloropropan-1-one involves well-established organic synthesis techniques, primarily alkylation for ethoxy group introduction followed by acylation to install the chloropropanone side chain. The methodologies are adaptable and can be optimized for yield and purity depending on the scale and application.
Further experimental studies could explore:
- Optimization of reaction conditions using modern catalytic systems.
- Alternative synthetic routes employing green chemistry principles.
- Functionalization of the chloropropanone moiety for derivative synthesis.
- Automated and continuous flow synthesis for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-ethoxyphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
1-(4-Amino-2-ethoxyphenyl)-3-chloropropan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-ethoxyphenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 3-chloropropan-1-one derivatives , which are often synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. Below is a detailed comparison with analogous compounds, focusing on structural variations, biological activity, and synthesis methodologies.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity: The 4-bromo and 4-tert-butyl derivatives (e.g., ) exhibit enhanced electrophilicity at the carbonyl group due to electron-withdrawing substituents, making them reactive intermediates in cross-coupling reactions.
Biological Activity: Chalcone derivatives (e.g., ) and benzo[b]thiophene-containing analogs (e.g., ) demonstrate antimalarial and antiparasitic activity, likely due to interactions with enzyme active sites (e.g., Trypanothione Reductase inhibition ). The target compound’s amino and ethoxy groups may enhance binding to biological targets but require further validation.
Synthesis Methodologies: Most analogs are synthesized via Friedel-Crafts acylation (e.g., ) or Claisen-Schmidt condensation (e.g., ). The target compound’s synthesis likely follows similar routes, with ethoxy and amino groups introduced via post-functionalization (e.g., nucleophilic substitution or reduction).
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-amino-2-ethoxyphenyl)-3-chloropropan-1-one?
The compound can be synthesized via Friedel-Crafts acylation, a common method for aryl ketones. For example, similar chloro-propanone derivatives (e.g., 1-(3-benzo[b]thiophenyl)-3-chloropropan-1-one) are synthesized by reacting aromatic substrates with acyl chlorides in the presence of Lewis acids like AlCl₃ . Alternatively, ring-opening procedures involving halogenated intermediates (e.g., bromophenyl derivatives) under controlled conditions (e.g., thionyl chloride or LiAlH₄) can yield chlorinated ketones . Reaction optimization should prioritize solvent choice (e.g., ethanol or THF) and temperature to minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ethoxy, amino, and chloro substituents) and confirm regiochemistry. For instance, aromatic protons in the 7–8 ppm range and carbonyl carbons near 195 ppm are diagnostic .
- XRD Crystallography : Single-crystal XRD determines precise molecular geometry and packing. Software like SHELXL refines structural parameters, resolving bond angles and torsion angles .
- FT-IR : Stretching frequencies for C=O (~1700 cm⁻¹), C-Cl (~750 cm⁻¹), and NH₂ (~3300 cm⁻¹) validate functional groups .
Q. How do the amino and ethoxy substituents influence the compound’s reactivity?
The 4-amino group enhances nucleophilic aromatic substitution (e.g., diazotization or coupling reactions) due to electron-donating effects, while the 2-ethoxy group sterically hinders ortho positions, directing electrophilic attacks to para sites. The 3-chloro moiety facilitates nucleophilic substitutions (e.g., SN2 with amines or thiols) or eliminations under basic conditions .
Q. What crystallographic parameters are essential for resolving its structure?
Monoclinic or orthorhombic systems (e.g., space group P2₁/c) are typical. Key parameters include unit cell dimensions (a, b, c), Z-value (molecules per unit cell), and hydrogen-bonding motifs. SHELX software suites refine these parameters using intensity data, with R-factors < 5% indicating high accuracy .
Q. How is the compound screened for antimicrobial activity?
Standard protocols involve agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined at 24–48 hours, with positive controls (e.g., chloramphenicol) and solvent controls (e.g., DMSO) .
Advanced Research Questions
Q. What computational methods predict the compound’s electronic properties?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps, ionization potentials, and electrophilicity indices. For example, B3LYP/6-311+G(d,p) basis sets model charge distribution, revealing electron-deficient regions (e.g., carbonyl group) for reactivity predictions . Global reactivity descriptors (e.g., chemical hardness) quantify stability against electrophiles/nucleophiles .
Q. How are data contradictions in XRD resolved during refinement?
Discrepancies in thermal parameters or occupancy factors are addressed by:
- Twinned Data Analysis : SHELXL’s TWIN command models twin laws for overlapping reflections .
- Hydrogen-Bonding Networks : Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs (e.g., R₂²(8) rings) to validate packing models .
- Multi-Phase Refinement : For impure crystals, partitioning intensity data into discrete phases improves accuracy .
Q. What role do hydrogen-bonding patterns play in its solid-state stability?
The amino and ethoxy groups form intermolecular N–H···O and C–H···Cl bonds, stabilizing crystal lattices. Graph-set analysis (e.g., D, S motifs) quantifies these interactions, with donor-acceptor distances < 3.5 Å indicating strong hydrogen bonds .
Q. How do solvent polarity and proticity affect its reaction pathways?
Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions (e.g., Cl substitution), while protic solvents (e.g., ethanol) favor SN1 mechanisms. For Friedel-Crafts syntheses, non-polar solvents (e.g., dichloromethane) enhance Lewis acid activity, improving acylation yields .
Q. How does its reactivity compare to analogs like 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one?
The 4-amino-2-ethoxy substituents reduce phenolic reactivity compared to dihydroxy analogs, which undergo faster oxidation or glycosylation. Conversely, the amino group enables unique Schiff base formation or coordination chemistry (e.g., metal complexes) not observed in non-aminated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
